
N-(pyridin-3-ylmethyl)furan-3-carboxamide
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)furan-3-carboxamide, also known as 3-(pyridin-3-ylmethyl)-2-furan-3-yl-2,3-dihydroquinazolin-4(1H)-one, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Selective α7 Nicotinic Acetylcholine Receptor Agonist : A derivative, TC-5619, is identified as a promising drug candidate for the treatment of cognitive impairment associated with neurological disorders. This compound has marked selectivity for the central nervous system and has shown positive effects in animal models of schizophrenia, as well as encouraging results in a phase II clinical trial (Mazurov et al., 2012).
Furan Ring Transformations : Studies investigated acid-catalyzed transformations of similar compounds resulting in the formation of new fused heterocyclic systems, which contribute to the development of novel synthetic methodologies in organic chemistry (Stroganova et al., 2016).
Amplifiers of Phleomycin against Bacteria : Certain derivatives demonstrated activity as amplifiers of phleomycin against Escherichia coli, contributing to antibiotic research and potential therapeutic applications (Brown & Cowden, 1982).
Synthesis of Heterocyclic Compounds : Studies on N-alkylated products based on similar compounds have expanded the repertoire of synthetic routes available for producing 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which are crucial scaffolds in medicinal chemistry (El-Essawy & Rady, 2011).
Agonist of the α7 Nicotinic Acetylcholine Receptor : Another derivative, PHA-543,613, was identified as a potential treatment for cognitive deficits in schizophrenia, with rapid brain penetration and high oral bioavailability, demonstrating efficacy in models assessing cognitive performance (Wishka et al., 2006).
DNA Interaction Studies : Zinc(II) complexes of newly designed carboxamide derivatives, including ones related to N-(pyridin-3-ylmethyl)furan-3-carboxamide, have been studied for their DNA-binding properties, suggesting potential applications in gene therapy or as tools in molecular biology (Mondal et al., 2015).
Lysine Demethylase Inhibition : Certain derivatives have been found to be inhibitors of the KDM4 and KDM5 families of histone lysine demethylases, suggesting potential applications in cancer treatment and epigenetic therapy (Westaway et al., 2016).
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(10-3-5-15-8-10)13-7-9-2-1-4-12-6-9/h1-6,8H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFZBMJOTYYPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




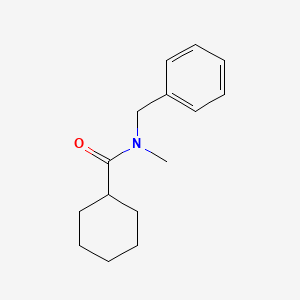
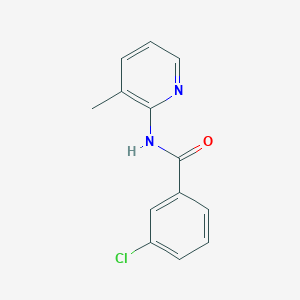
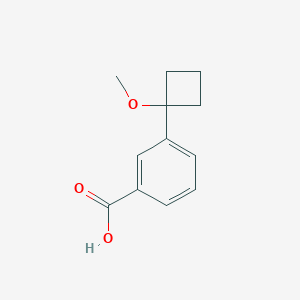


![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)
![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)
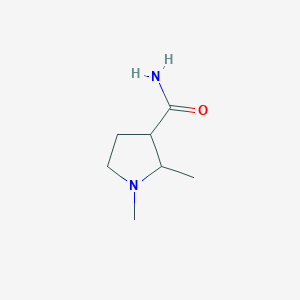

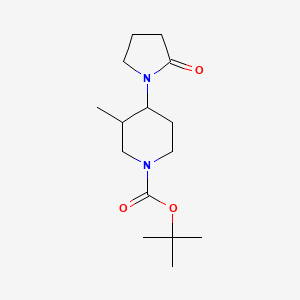
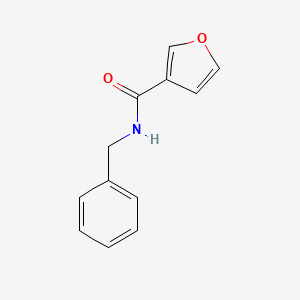

![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)